O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-(tert-butyl)benzene-1-carbohydroximamide
Description
O1-{[2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-(tert-butyl)benzene-1-carbohydroximamide is a synthetic organic compound featuring a pyrimidine ring substituted with chlorine and trifluoromethyl groups, linked via a carbonyl group to a benzene ring bearing a tert-butyl substituent and a carbohydroximamide moiety.
The trifluoromethyl group contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and influencing reactivity .
Properties
IUPAC Name |
[(Z)-[amino-(4-tert-butylphenyl)methylidene]amino] 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-16(2,3)10-6-4-9(5-7-10)13(22)25-27-14(26)11-8-23-15(18)24-12(11)17(19,20)21/h4-8H,1-3H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFVULJSLJHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NOC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=N/OC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is closely related to derivatives such as O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide (CAS: 680210-91-7), which replaces the tert-butyl group with a chlorine atom at the benzene para-position. Key differences include:
*Calculated based on the 4-chloro analogue’s formula (C₁₃H₇Cl₂F₃N₄O₂; MW 379.12) by replacing one Cl with tert-butyl (C₄H₉: +57.07 g/mol -35.45 g/mol = +21.62 g/mol).
The tert-butyl group’s bulkiness increases steric hindrance, which may reduce metabolic degradation compared to the smaller chlorine substituent. Conversely, the chlorine atom in the 4-chloro analogue could enhance electronic interactions with target proteins due to its electron-withdrawing nature .
Functional Analogues
Compounds such as Fomesafen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-N-methylsulfonyl-2-nitrobenzamide) share the 2-chloro-4-(trifluoromethyl)phenyl motif but differ in core structure and function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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